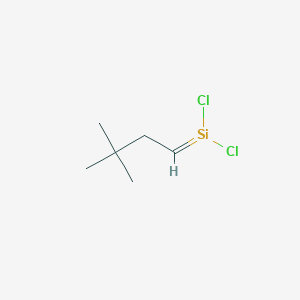
Dichloro(3,3-dimethylbutylidene)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound with the molecular formula C6H12Cl2Si It is a silane derivative where the silicon atom is bonded to two chlorine atoms and a 3,3-dimethylbutylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutylidene)silane can be synthesized through the reaction of 3,3-dimethylbutylidene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:
3,3-dimethylbutylidene chloride+silicon tetrachloride→this compound+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Oxidation: Products include silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodimethylsilane: Similar structure but with two methyl groups instead of the 3,3-dimethylbutylidene group.
Dichlorodiethylsilane: Similar structure but with two ethyl groups instead of the 3,3-dimethylbutylidene group.
Uniqueness
Dichloro(3,3-dimethylbutylidene)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts different chemical properties and reactivity compared to other dichlorosilanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
118878-79-8 |
|---|---|
Molekularformel |
C6H12Cl2Si |
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
dichloro(3,3-dimethylbutylidene)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
UOPSRIAAEYHOAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC=[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
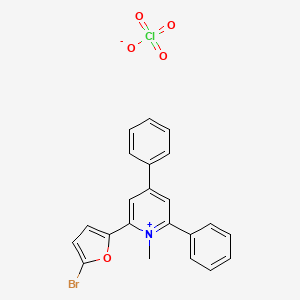


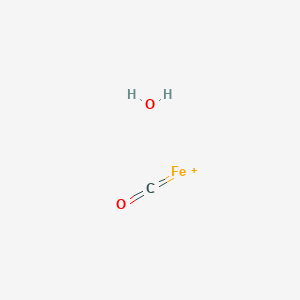
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
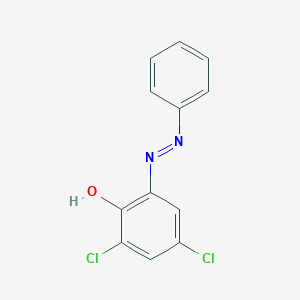

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
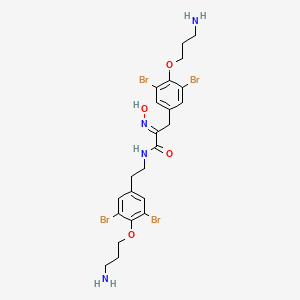

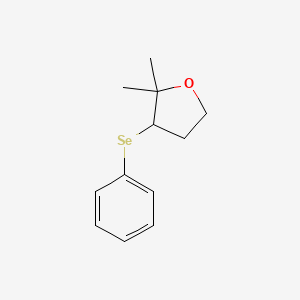
phenylsilane](/img/structure/B14286485.png)
